9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
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Overview
Description
9-chloro-5-phenyl-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one is a complex heterocyclic compound that belongs to the class of benzodiazepines fused with a benzofuran ring. This compound is of significant interest due to its potential pharmacological properties and its structural uniqueness, which combines elements of both benzodiazepines and benzofurans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-5-phenyl-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate phenolic precursors.
Introduction of the Diazepine Ring: The benzofuran intermediate is then reacted with suitable amines and chlorinating agents to form the diazepine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the diazepine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 9th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Hydroxylated Derivatives: Formed through oxidation.
Dihydro Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution at the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, 9-chloro-5-phenyl-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one is studied for its potential pharmacological properties. It may exhibit anxiolytic, sedative, and anticonvulsant activities, similar to other benzodiazepines. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 9-chloro-5-phenyl-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one: A structurally similar compound with a benzodiazepine core.
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-: Another benzodiazepine derivative with a fluorine substitution.
Uniqueness
The uniqueness of 9-chloro-5-phenyl-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one lies in its fused benzofuran and benzodiazepine rings, which confer distinct electronic and steric properties. This structural feature may lead to different pharmacological profiles and applications compared to other benzodiazepine derivatives.
Properties
IUPAC Name |
9-chloro-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c18-11-6-7-13-12(8-11)16-17(22-13)15(19-9-14(21)20-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFWVZOYALOSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)OC4=C2C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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